molecular formula C18H21NO3S B2379935 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705223-28-4

2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2379935
CAS No.: 1705223-28-4
M. Wt: 331.43
InChI Key: BTMPBAVNRWNPEC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a benzyl ether, a furan ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated synthesis platforms to increase efficiency and reduce costs. The choice of solvents and catalysts is also crucial to minimize environmental impact and ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The furan ring and thiazepane ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The benzyl ether group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to its combination of a benzyl ether, a furan ring, and a thiazepane ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-phenylmethoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c20-18(14-21-13-15-5-2-1-3-6-15)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h1-7,11,17H,8-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMPBAVNRWNPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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